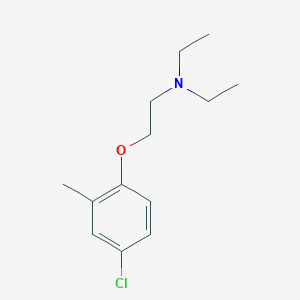
N-(4-chlorophenyl)-3,5-diethoxybenzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(4-chlorophenyl)-3,5-diethoxybenzamide, also known as CDEB, is a chemical compound that has been widely studied for its potential applications in the field of medicinal chemistry. This compound has been found to possess a range of interesting properties, including its ability to inhibit certain enzymes and its potential to act as an anti-inflammatory agent. In
Aplicaciones Científicas De Investigación
N-(4-chlorophenyl)-3,5-diethoxybenzamide has been studied extensively for its potential applications in the field of medicinal chemistry. One of the most promising applications of N-(4-chlorophenyl)-3,5-diethoxybenzamide is as an inhibitor of the enzyme 15-lipoxygenase, which is involved in the production of inflammatory mediators. Inhibition of this enzyme has been shown to have anti-inflammatory effects, making N-(4-chlorophenyl)-3,5-diethoxybenzamide a potential candidate for the development of new anti-inflammatory drugs.
Mecanismo De Acción
The mechanism of action of N-(4-chlorophenyl)-3,5-diethoxybenzamide is not fully understood, but it is believed to involve the inhibition of 15-lipoxygenase. This enzyme is involved in the metabolism of arachidonic acid, which is a precursor to inflammatory mediators such as leukotrienes. By inhibiting this enzyme, N-(4-chlorophenyl)-3,5-diethoxybenzamide may be able to reduce the production of these inflammatory mediators and thus have anti-inflammatory effects.
Biochemical and Physiological Effects
N-(4-chlorophenyl)-3,5-diethoxybenzamide has been shown to have a range of biochemical and physiological effects. In addition to its anti-inflammatory effects, N-(4-chlorophenyl)-3,5-diethoxybenzamide has also been found to possess antioxidant properties, which may be beneficial in the treatment of oxidative stress-related diseases. N-(4-chlorophenyl)-3,5-diethoxybenzamide has also been shown to have antiproliferative effects, which may make it a potential candidate for the treatment of cancer.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of N-(4-chlorophenyl)-3,5-diethoxybenzamide for lab experiments is its relatively simple synthesis method, which allows for easy preparation of the compound. Additionally, N-(4-chlorophenyl)-3,5-diethoxybenzamide has been well-studied in the literature, making it a well-characterized compound. However, one limitation of N-(4-chlorophenyl)-3,5-diethoxybenzamide is its low solubility in water, which may make it difficult to use in certain experiments.
Direcciones Futuras
There are many potential future directions for research on N-(4-chlorophenyl)-3,5-diethoxybenzamide. One area of interest is the development of new anti-inflammatory drugs based on N-(4-chlorophenyl)-3,5-diethoxybenzamide. Additionally, further studies are needed to fully understand the mechanism of action of N-(4-chlorophenyl)-3,5-diethoxybenzamide and its potential applications in the treatment of oxidative stress-related diseases and cancer. Finally, more research is needed to explore the potential limitations of N-(4-chlorophenyl)-3,5-diethoxybenzamide and to develop new methods for improving its solubility in water.
Métodos De Síntesis
The synthesis of N-(4-chlorophenyl)-3,5-diethoxybenzamide involves the reaction of 4-chloroaniline with 3,5-diethoxybenzoyl chloride in the presence of a base, such as triethylamine. The resulting product is then purified through recrystallization to obtain pure N-(4-chlorophenyl)-3,5-diethoxybenzamide. This synthesis method has been well-documented in the literature and has been used by many researchers to prepare N-(4-chlorophenyl)-3,5-diethoxybenzamide for use in various studies.
Propiedades
IUPAC Name |
N-(4-chlorophenyl)-3,5-diethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18ClNO3/c1-3-21-15-9-12(10-16(11-15)22-4-2)17(20)19-14-7-5-13(18)6-8-14/h5-11H,3-4H2,1-2H3,(H,19,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZAFSIDHZQLXIJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=CC(=C1)C(=O)NC2=CC=C(C=C2)Cl)OCC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-chlorophenyl)-3,5-diethoxybenzamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[3-(2-quinoxalinyl)phenyl]benzamide](/img/structure/B5694298.png)
![N-(4-chlorophenyl)-2-[(methylsulfonyl)amino]benzamide](/img/structure/B5694307.png)

![1-({4-[(4-chlorobenzyl)oxy]phenyl}carbonothioyl)pyrrolidine](/img/structure/B5694322.png)
![1-[(4-methylphenoxy)acetyl]-4-phenylpiperazine](/img/structure/B5694330.png)

![1,4,5,7-tetramethyl-6-(3-nitrophenyl)-6H-pyrrolo[3,4-d]pyridazine](/img/structure/B5694341.png)

![1,1'-[(cyclohexylimino)bis(methylene)]di(2,5-pyrrolidinedione)](/img/structure/B5694352.png)
![3-(4-chlorophenyl)-N-[5-(methoxymethyl)-1,3,4-thiadiazol-2-yl]acrylamide](/img/structure/B5694353.png)
![4-[(4-phenyl-1-piperazinyl)methyl]quinoline](/img/structure/B5694356.png)

![1-phenyl-4-[(5-phenyl-2-furyl)methylene]-3,5-pyrazolidinedione](/img/structure/B5694387.png)
